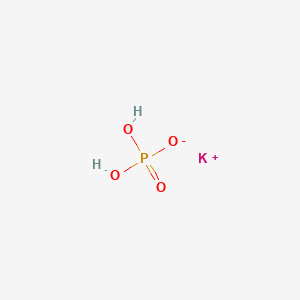
potassium;dihydrogen phosphate
Cat. No. B7797904
M. Wt: 136.086 g/mol
InChI Key: GNSKLFRGEWLPPA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04160657
Procedure details


In an alternative reaction, the solid monocalcium phosphate is reacted with potassium sulfate to yield primarily KH2PO4 with little or no H3PO4 coproduct. Conversely, if a portion of the (uncrystallized) MCP/H3PO4 liquor is reacted with potassium sulfate the resulting KH2PO4 /H3PO4 solution will have a plant food value of 0-24-6. A portion of any of the K2O products may be recycled back to the acidulation vessel to provide makeup for the K2O lost in the hydrolysis sector.
Name
monocalcium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
KH2PO4

Name
H3PO4
Identifiers


|
REACTION_CXSMILES
|
[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[Ca+2].S([O-])([O-])(=O)=O.[K+:12].[K+]>>[OH:3][P:1]([O-:5])([OH:4])=[O:2].[K+:12].[OH:3][P:1]([OH:5])([OH:4])=[O:2] |f:0.1,2.3.4,5.6|
|
Inputs


Step One
|
Name
|
monocalcium phosphate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])O.[Ca+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In an alternative reaction
|
Outcomes


Product
|
Name
|
KH2PO4
|
|
Type
|
product
|
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
|
Name
|
H3PO4
|
|
Type
|
product
|
|
Smiles
|
OP(=O)(O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
